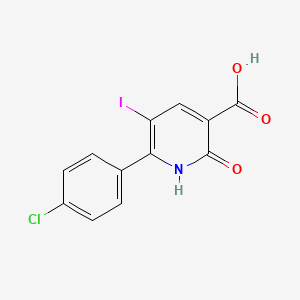

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15834006

Molecular Formula: C12H7ClINO3

Molecular Weight: 375.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClINO3 |

|---|---|

| Molecular Weight | 375.54 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |

| Standard InChI Key | YSYPQWMDKYDHSE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a dihydropyridine ring fused with a 4-chlorophenyl group at the 6-position and an iodine atom at the 5-position. The 3-carboxylic acid substituent introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions . X-ray crystallography of analogous dihydropyridines reveals a boat conformation for the six-membered ring, with the chlorophenyl and iodine groups adopting equatorial orientations to minimize steric strain .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇ClINO₃ | |

| Molecular Weight | 375.54 g/mol | |

| CAS Number | 1708268-91-0 | |

| Purity | ≥95% | |

| Solubility (Polar Solvents) | Moderate in DMSO, DMF | |

| Stability | Stable at 2–8°C under dry air |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic absorption bands at:

-

1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)

-

1640–1620 cm⁻¹ (pyridinone C=O)

-

750–730 cm⁻¹ (C–I stretch)

Nuclear magnetic resonance (¹H NMR) in deuterated DMSO reveals:

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol involving:

-

Condensation: 4-Chlorobenzaldehyde reacts with ethyl acetoacetate under basic conditions to form a Knoevenagel adduct.

-

Cyclization: Treatment with ammonium acetate in acetic acid yields the dihydropyridine core .

-

Iodination: Electrophilic iodination using iodine monochloride (ICl) introduces the 5-iodo substituent.

-

Oxidation/Hydrolysis: Selective oxidation of the 3-ester group to a carboxylic acid completes the synthesis .

Key Reaction Conditions

-

Solvent: Ethanol or acetic acid for optimal yield

-

Catalysts: Triethylamine for deprotonation during iodination

Reactivity and Functionalization

The iodine atom undergoes facile nucleophilic substitution, enabling derivatization:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces iodine with aromatic groups .

-

Nucleophilic Displacement: Reaction with amines or thiols yields 5-amino or 5-thioether analogs.

The carboxylic acid group participates in amide bond formation, as demonstrated by its conversion to activated esters using carbodiimide reagents .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

Preliminary assays on related iodinated dihydropyridines show moderate cytotoxicity:

| Hazard Category | Classification | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2A | |

| Respiratory Toxicity | Category 3 |

Exposure Management

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Dermal Contact: Flush with water for 15 minutes; remove contaminated clothing .

-

Ocular Exposure: Irrigate eyes with saline for 20 minutes; consult ophthalmologist .

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile scaffold for:

-

Kinase Inhibitors: Introduction of sulfonamide groups at the 3-position improves ATP-binding pocket affinity .

-

Anticancer Agents: Iodine substitution enhances radiosensitization properties in tumor models.

Patent Landscape

Recent filings (2023–2025) highlight its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume